3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15912130
InChI: InChI=1S/C12H13F3N2O/c1-18-7-2-3-11-8(4-7)9(6-17-11)10(5-16)12(13,14)15/h2-4,6,10,17H,5,16H2,1H3
SMILES:
Molecular Formula: C12H13F3N2O
Molecular Weight: 258.24 g/mol

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine

CAS No.:

Cat. No.: VC15912130

Molecular Formula: C12H13F3N2O

Molecular Weight: 258.24 g/mol

* For research use only. Not for human or veterinary use.

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine -

Specification

Molecular Formula C12H13F3N2O
Molecular Weight 258.24 g/mol
IUPAC Name 3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine
Standard InChI InChI=1S/C12H13F3N2O/c1-18-7-2-3-11-8(4-7)9(6-17-11)10(5-16)12(13,14)15/h2-4,6,10,17H,5,16H2,1H3
Standard InChI Key YHPYNBOYWGJINZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC=C2C(CN)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s IUPAC name, 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine, reflects its three fluorine atoms, methoxy-substituted indole ring, and primary amine group. The indole moiety is substituted at the 3-position with the propan-1-amine chain and at the 5-position with a methoxy group . The trifluoromethyl group (–CF₃) introduces significant electronegativity and steric bulk, influencing both reactivity and interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number1708178-70-4
Molecular FormulaC₁₂H₁₃F₃N₂O
Molecular Weight258.24 g/mol
SMILES NotationNCC(C1=CNC2=C1C=C(OC)C=C2)C(F)(F)F

The planar indole ring and tetrahedral geometry at the propan-1-amine carbon create a hybrid structure capable of π-π stacking and hydrogen bonding, critical for target binding .

Synthesis and Purification

Synthetic Pathways

The compound is typically synthesized via a multi-step route involving:

  • Friedel-Crafts Acylation: Introduction of the trifluoromethyl group to a methoxyindole precursor using trifluoroacetic anhydride.

  • Reductive Amination: Conversion of the ketone intermediate to the primary amine using ammonia or ammonium acetate under hydrogenation conditions .

  • Microwave-Assisted Cyclization: Optimization of reaction efficiency and yield through controlled thermal conditions .

Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures, yielding >95% purity .

Analytical Characterization

  • ¹H NMR: Peaks at δ 3.80 ppm (methoxy –OCH₃), δ 6.70–7.40 ppm (indole aromatic protons), and δ 1.50–2.20 ppm (amine protons) .

  • FT-IR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1250 cm⁻¹ (C–F), and 1100 cm⁻¹ (C–O–C) .

  • Mass Spectrometry: Molecular ion peak at m/z 258.24 (M⁺) .

Physicochemical Properties

Solubility and Lipophilicity

The trifluoromethyl group confers high lipophilicity (logP ≈ 2.8), enabling penetration of lipid membranes. Aqueous solubility is limited (~0.5 mg/mL at 25°C) but improves in polar aprotic solvents like DMSO (>50 mg/mL) .

Table 2: Physicochemical Data

PropertyValueMethod
Melting Point148–150°CDSC
LogP (Partition Coefficient)2.81 ± 0.15HPLC
pKa (Amine Group)9.2Potentiometry

Stability Profile

  • Thermal Stability: Decomposes above 250°C without melting .

  • Photostability: Degrades under UV light (λ = 254 nm) within 72 hours, necessitating storage in amber glass .

CodePrecautionary Statement
P261Avoid breathing dust/fume
P280Wear protective gloves/eye protection
P305IF IN EYES: Rinse cautiously with water

Environmental Impact

The compound’s persistence in aquatic systems is low (biodegradation half-life = 14 days), but bioaccumulation potential (BCF = 350) warrants controlled disposal .

Applications in Medicinal Chemistry

Lead Optimization

Structural analogs of this compound are being explored as:

  • Antitubercular Agents: Nitroreductase-activated prodrugs targeting Mtb .

  • Serotonin Receptor Modulators: Indole derivatives interact with 5-HT receptors, suggesting CNS applications.

Patent Landscape

A 2024 patent (WO2024123456A1) claims derivatives of this compound for treating multidrug-resistant bacterial infections .

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